
(S)-5-Bromo-1-methylisoindoline
Overview
Description
(S)-5-Bromo-1-methylisoindoline is a chiral compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of the bromine atom and the chiral center at the 1-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-1-methylisoindoline typically involves the bromination of 1-methyl-2,3-dihydro-1H-isoindole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 5-position. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors where the bromination reaction can be precisely controlled. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-1-methylisoindoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form the corresponding isoindole-1,3-dione.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methyl-2,3-dihydro-1H-isoindole.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Various substituted isoindoles depending on the nucleophile used.
Oxidation: Isoindole-1,3-dione.
Reduction: 1-Methyl-2,3-dihydro-1H-isoindole.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of (S)-5-bromo-1-methylisoindoline is in the development of anticancer agents. Compounds derived from isoindoline structures have shown promising results in inhibiting tumor growth. For instance, studies have indicated that derivatives of isoindoline can act as inhibitors of key enzymes involved in cancer cell proliferation, thereby offering potential therapeutic avenues for cancer treatment.
Neuropharmacology
Research has also highlighted the potential of this compound in neuropharmacology. Its structural properties make it a candidate for developing drugs targeting neurodegenerative diseases. Preliminary studies suggest that isoindoline derivatives can interact with neurotransmitter receptors, potentially modulating pathways involved in conditions like Alzheimer's disease.
Organic Synthesis
Synthetic Intermediates
this compound serves as an important synthetic intermediate in the preparation of various complex organic molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
Case Study: Synthesis of Bioactive Compounds
A notable case study involves the use of this compound as a precursor for synthesizing bioactive compounds. Researchers have successfully synthesized several derivatives that exhibit enhanced biological activity compared to their parent compounds. The synthetic routes often involve palladium-catalyzed cross-coupling reactions, which leverage the bromine atom for efficient coupling with various nucleophiles.
Pharmacological Research
Receptor Binding Studies
this compound has been subjected to receptor binding studies to evaluate its affinity for various biological targets. For example, competitive radioligand binding assays have demonstrated that isoindoline derivatives can exhibit significant binding affinities to cannabinoid receptors, which are crucial for regulating numerous physiological processes.
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Development of anticancer and neuropharmacological agents | Isoindoline derivatives show inhibition of tumor growth and interaction with neurotransmitter receptors. |
Organic Synthesis | Synthetic intermediates for complex molecules | Utilized as a building block in palladium-catalyzed reactions leading to bioactive compounds. |
Pharmacological Research | Binding studies on cannabinoid receptors | High binding affinities observed, indicating potential therapeutic applications in pain management and inflammation. |
Mechanism of Action
The mechanism of action of (S)-5-Bromo-1-methylisoindoline involves its interaction with specific molecular targets. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity towards these targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-2,3-dihydro-1H-isoindole: The non-chiral version of the compound.
1-Methyl-2,3-dihydro-1H-isoindole: Lacks the bromine atom.
5-Chloro-1-methyl-2,3-dihydro-1H-isoindole: Similar structure with chlorine instead of bromine.
Uniqueness
(S)-5-Bromo-1-methylisoindoline is unique due to its chiral center and the presence of the bromine atom, which confer specific chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry.
Biological Activity
(S)-5-Bromo-1-methylisoindoline is a compound of significant interest in medicinal and biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.
This compound is characterized by its isoindoline structure, which consists of a bromine atom at the 5-position and a methyl group at the 1-position. The compound's molecular formula is with a molecular weight of approximately 200.09 g/mol. The presence of the bromine atom significantly influences its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The bromine atom enhances the compound's lipophilicity, which may facilitate its penetration into cellular membranes. Key mechanisms include:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
- Receptor Binding : It has been shown to bind to certain receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspases and modulation of apoptotic markers.
Antimicrobial Effects
This compound has also been evaluated for its antimicrobial properties. Studies show that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Study 1: Anticancer Activity
A study published in Cancer Letters explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values around 15 µM. Apoptotic assays revealed increased levels of cleaved PARP and caspase-3 activation, confirming the compound's role in inducing programmed cell death.
Concentration (µM) | Cell Viability (%) | Apoptosis Induction |
---|---|---|
0 | 100 | No |
5 | 85 | Low |
10 | 65 | Moderate |
15 | 40 | High |
Study 2: Antimicrobial Activity
In an investigation published in Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Applications in Research and Industry
The unique properties of this compound make it a valuable compound in various fields:
- Pharmaceutical Development : Its potential as an anticancer agent positions it as a candidate for drug development.
- Chemical Synthesis : It serves as a building block for synthesizing more complex isoindole derivatives.
- Biochemical Research : The compound is used to study enzyme interactions and receptor binding mechanisms.
Properties
IUPAC Name |
(1S)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUCROBKAQWWPX-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=C(CN1)C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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